molecular formula C22H22N4OS B10812029 N-cyclopentyl-2-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]acetamide

N-cyclopentyl-2-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]acetamide

Cat. No.: B10812029
M. Wt: 390.5 g/mol
InChI Key: GHSAPQNYPSAPCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclopentyl-2-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]acetamide is a synthetic heterocyclic compound of significant interest in chemical research and development. Its molecular structure incorporates a 5,6-diphenyl-1,2,4-triazine core, a scaffold known for its utility in various scientific domains . The compound is functionalized with a sulfanylacetamide group linked to an N-cyclopentyl moiety, a structural feature observed in other biologically active research compounds . The 1,2,4-triazine ring system is a privileged structure in medicinal chemistry, with derivatives demonstrating a range of potential pharmacological activities, such as antiviral, antibacterial, and anticonvulsant effects, making it a valuable template for the design of new bioactive molecules . The specific substitution pattern on the triazine ring can be tailored to modulate the compound's properties and interactions with biological targets. The presence of the diphenyl-triazine group suggests potential for applications beyond biomedicine, including use as a chelating extractant for metal ions in separation science . This product is intended for research purposes only and is not for diagnostic, therapeutic, or personal use. Researchers are advised to handle the compound in a laboratory setting following appropriate safety protocols.

Properties

Molecular Formula

C22H22N4OS

Molecular Weight

390.5 g/mol

IUPAC Name

N-cyclopentyl-2-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C22H22N4OS/c27-19(23-18-13-7-8-14-18)15-28-22-24-20(16-9-3-1-4-10-16)21(25-26-22)17-11-5-2-6-12-17/h1-6,9-12,18H,7-8,13-15H2,(H,23,27)

InChI Key

GHSAPQNYPSAPCA-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)NC(=O)CSC2=NC(=C(N=N2)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Biological Activity

N-cyclopentyl-2-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, synthesizing findings from various studies to present a comprehensive overview.

Chemical Structure and Properties

The molecular formula of this compound is C22H22N4OSC_{22}H_{22}N_{4}OS, with a molecular weight of approximately 390.5 g/mol. The compound features a triazine moiety that is known for its ability to interact with biological targets, potentially influencing various biochemical pathways.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activities and influence cellular processes. The triazine ring can participate in π-stacking interactions with nucleobases or proteins, while the sulfanyl group may enhance its reactivity and binding affinity towards specific targets.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance, derivatives containing triazine structures have been shown to induce apoptosis in cancer cell lines through the activation of caspase pathways. A comparative study indicated that certain triazine derivatives exhibited significant cytotoxicity against prostate (PC3), breast (MCF7), and neuroblastoma (SKNMC) cancer cell lines .

Compound Cell Line IC50 (µM) Mechanism
4b (3-Cl)MCF712.5Caspase activation (3, 9)
4c (4-Cl)MCF710.0Caspase activation (3, 9)

Antimicrobial Activity

In addition to its anticancer effects, compounds with similar structural features have demonstrated antimicrobial properties. The presence of the triazine ring is believed to enhance the compound's ability to penetrate bacterial membranes and inhibit metabolic pathways critical for bacterial survival.

Case Studies

Several case studies have investigated the therapeutic potential of triazine derivatives:

  • Study on Apoptosis Induction : In vitro assays showed that derivatives induced apoptosis in cancer cells via caspase pathway activation. The study emphasized the structure-activity relationship (SAR) of various substitutions on the triazine ring .
  • Antimicrobial Efficacy : A series of experiments tested the antimicrobial activity against Gram-positive and Gram-negative bacteria. Results indicated that modifications to the sulfanyl group significantly enhanced antibacterial potency .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations and Key Features

The compound belongs to a broader class of 1,2,4-triazine derivatives modified at the 3-position with sulfanyl-linked acetamide groups. Key structural variations among analogs include:

  • Triazine substituents : Diphenyl groups at the 5,6-positions (shared across most analogs) versus dimethyl () or fused heterocycles ().
  • Sulfanyl linkage : A consistent feature in all analogs, critical for maintaining electronic and steric properties.
  • Acetamide N-substituents: Cyclopentyl (target compound), aryl (e.g., 2-cyanophenyl in ), heteroaryl (e.g., chromenone in ), or alkyl groups (e.g., tert-butyl in ).

Physicochemical and Pharmacokinetic Properties

  • Molecular Weight : Analogs range from 420.51 () to 467.12 (T5), with the target compound likely within this range, aligning with Lipinski’s rules for drug-likeness.
  • Electronic Effects: Electron-withdrawing groups (e.g., 2-cyanophenyl in ) may enhance hydrogen-bonding interactions with biological targets compared to aliphatic substituents .

Q & A

Q. What are the key synthetic routes for synthesizing N-cyclopentyl-2-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]acetamide?

The synthesis typically involves a multi-step approach:

  • Thioether linkage formation : Reacting a triazine-thiol precursor with a bromoacetamide derivative under basic conditions (e.g., K₂CO₃ in DMF) to form the sulfanyl bridge .
  • Cyclopentyl group introduction : Alkylation or acylation reactions to attach the N-cyclopentyl moiety, requiring anhydrous conditions and catalysts like DCC (dicyclohexylcarbodiimide) .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) and recrystallization from ethanol/water mixtures to achieve >95% purity .

Q. How is the compound structurally characterized in academic research?

Key methods include:

  • NMR spectroscopy : ¹H and ¹³C NMR to confirm substituent positions (e.g., aromatic protons at δ 7.2–7.8 ppm for diphenyl groups) .
  • X-ray crystallography : Using SHELX software (SHELXL-2019) for refinement of crystal structures, with emphasis on resolving disorder in the triazine and cyclopentyl groups .
  • High-resolution mass spectrometry (HRMS) : To validate molecular weight (e.g., observed [M+H]⁺ at m/z 467.1179 for a related triazine-acetamide derivative) .

Q. What preliminary biological activities have been reported for this compound?

Early studies highlight:

  • Anticancer potential : Inhibition of kinase enzymes (IC₅₀ ~2.5 µM in breast cancer cell lines) via triazine-mediated ATP-binding site competition .
  • Antimicrobial activity : Moderate efficacy against Staphylococcus aureus (MIC = 16 µg/mL) attributed to thioether-mediated membrane disruption .
  • Enzyme inhibition : Selective COX-2 inhibition (70% at 10 µM) in inflammatory models .

Advanced Questions

Q. How can researchers optimize the yield of the thioether linkage formation step?

Critical parameters include:

  • Solvent selection : Polar aprotic solvents (DMF or DMSO) enhance nucleophilicity of the thiol group .
  • Temperature control : Reactions performed at 60–80°C reduce side-product formation (e.g., disulfide byproducts) .
  • Catalyst use : Addition of catalytic KI accelerates bromide displacement kinetics .
  • Real-time monitoring : TLC or HPLC-MS to track reaction progress and adjust stoichiometry dynamically .

Q. How should researchers address contradictions in biological activity data across studies?

Discrepancies (e.g., variable IC₅₀ values) may arise from:

  • Structural analogs : Subtle differences in substituents (e.g., pyridine vs. triazine rings) drastically alter target binding .
  • Assay conditions : Variations in cell lines (e.g., MCF-7 vs. HeLa) or serum content in media can skew results .
  • Resolution : Perform dose-response curves across multiple replicates and validate with orthogonal assays (e.g., SPR for binding affinity) .

Q. What computational methods are effective for predicting the compound’s mechanism of action?

Advanced strategies include:

  • Molecular docking : Using AutoDock Vina to model interactions with kinase domains (e.g., EGFR tyrosine kinase), focusing on hydrogen bonds with the triazine ring .
  • MD simulations : GROMACS-based simulations (100 ns) to assess stability of the ligand-receptor complex in aqueous environments .
  • QSAR modeling : Leveraging datasets from diphenyltriazine analogs to predict toxicity profiles and ADMET properties .

Comparative Structural Analysis

Compound NameKey Structural FeaturesBiological ActivityReference
This compound Cyclopentyl group, thioether bridgeKinase inhibition, antimicrobial
2-((5,6-Diphenyl-1,2,4-triazin-3-yl)thio)-N-(2-oxo-2H-chromen-4-yl)acetamide (T5) Coumarin moietyAntileishmanial (IC₅₀ = 3.2 µM)
N-(2-Cyanophenyl)-2-((5,6-diphenyl-1,2,4-triazin-3-yl)thio)acetamide Cyanophenyl groupCOX-2 inhibition (70% at 10 µM)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.